N-[(5-Methoxypyridin-3-YL)methylidene]hydroxylamine
Description
5-Methoxynicotinaldehyde oxime (CAS No. 1087659-31-1) is a pyridine-derived oxime with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is commercially available in varying quantities (1 g to 25 g) for research purposes, with its (E)-isomer prominently listed in chemical catalogs . Structurally, it features a methoxy (-OCH₃) substituent at the 5-position of the nicotinaldehyde backbone, which influences its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
N-[(5-methoxypyridin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-2-6(4-9-10)3-8-5-7/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMHCDUUDDZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-31-1 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-methoxy-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Conventional Synthesis via Hydroxylamine Hydrochloride
Methodology:
The most traditional approach employs hydroxylamine hydrochloride (NH₂OH·HCl) as the oxime-forming agent, reacting with the aldehyde in a suitable solvent under controlled conditions. This method typically involves:
- Dissolution of 5-Methoxynicotinaldehyde in a polar solvent such as ethanol or methanol.
- Addition of hydroxylamine hydrochloride, often with a base like pyridine or sodium acetate to neutralize the HCl and facilitate the formation.
- Heating at approximately 60°C to 80°C for several hours, with reaction times ranging from 1 to 24 hours depending on the substrate and conditions.
- Work-up involving extraction, washing, and purification via recrystallization or chromatography.
- The standard method yields oximes with high purity and yields often exceeding 90%, but it involves the use of chlorinated solvents or excess reagents, which pose environmental concerns.
- Variations include microwave-assisted synthesis, which reduces reaction times significantly.
Data Table 1: Conventional Preparation Parameters
| Parameter | Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Solvent | Ethanol or methanol | — | — | Commonly used |
| Temperature | 60–80°C | >90 | 2–6 hours | Standard conditions |
| Reagents | NH₂OH·HCl + pyridine | — | — | Neutralizes HCl |
Solvent-Free and Microwave-Assisted Methods
Methodology:
Recent advances have introduced greener approaches:
- Microwave irradiation: Rapid heating accelerates the reaction, often completing within minutes.
- Solvent-free grinding: Mechanical grinding of aldehyde with hydroxylamine hydrochloride in a mortar, sometimes with catalysts like bismuth oxide or zinc oxide, under ambient conditions.
- Katritzky et al. developed a microwave-assisted synthesis using imidoylbenzotriazoles and hydroxylamine, achieving yields of 80–98% within minutes.
- A solvent-free approach using zinc oxide as a catalyst yielded 80–98% oximes in 5–15 minutes at elevated temperatures (140–170°C).
Data Table 2: Solvent-Free and Microwave Methods
| Method | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave | Imidoylbenzotriazoles | Microwave | Minutes | 80–98 | |
| Grinding | Zinc oxide | 140–170°C | 5–15 min | 80–98 |
Eco-Friendly Synthesis Using Mineral Water
Innovative Approach:
A notable recent method involves using mineral water as the reaction medium, leveraging its natural salts (carbonate, sulfate) to facilitate oxime formation:
- Mix equimolar amounts of 5-Methoxynicotinaldehyde and hydroxylamine hydrochloride.
- Add 2 mL of mineral water at room temperature.
- Stir for approximately 10 minutes, with pH adjusted to around 10.
- This method achieved yields of up to 99% within 10 minutes.
- The presence of salts in mineral water enhances the reaction rate and yield, making it an economical and environmentally friendly alternative.
Data Table 3: Mineral Water-Based Preparation
| Substrate | Solvent | Reaction Time | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| 5-Methoxynicotinaldehyde | Mineral water + MeOH (1:1) | 10 min | 99 | Room temperature, pH ~10 |
Catalytic and Oxidative Routes
Catalytic Oxidation:
Oximes can also be synthesized via oxidation of aliphatic amines using peracids such as meta-chloroperbenzoic acid (m-CPBA), which directly converts amines into oximes at room temperature with yields exceeding 90% in about 20 minutes.
Two-Step Conversion of Alcohols:
A more recent method involves ruthenium-catalyzed coupling of alcohols with hydroxylamine hydrochloride, where alcohols are first oxidized to aldehydes, which then react with hydroxylamine to form oximes.
- Ruthenium pincer catalysts facilitate this transformation efficiently, with high yields and short reaction times.
Summary of Key Data
| Preparation Method | Reagents | Solvent | Reaction Conditions | Typical Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|---|---|
| Conventional | NH₂OH·HCl + base | Ethanol/Methanol | 60–80°C, 2–6 hrs | >90 | Hours | Widely used |
| Microwave-assisted | Imidoylbenzotriazoles + NH₂OH | Solvent-free | Microwave | 80–98 | Minutes | Rapid, efficient |
| Grinding | NH₂OH·HCl + zinc oxide | None | 140–170°C | 80–98 | 5–15 min | Catalyst-assisted |
| Mineral water | NH₂OH·HCl + aldehyde | Mineral water + MeOH | Room temperature | 99 | 10 min | Eco-friendly, high yield |
| Oxidative | m-CPBA | Organic solvent | Room temperature | >90 | 20 min | Oxidation route |
Biological Activity
5-Methoxynicotinaldehyde oxime is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 5-Methoxynicotinaldehyde oxime, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Overview of 5-Methoxynicotinaldehyde Oxime
5-Methoxynicotinaldehyde oxime is a derivative of nicotinaldehyde, modified with an oxime functional group. This modification enhances its biological properties, making it a valuable compound for research and potential therapeutic applications.
The biological activity of 5-Methoxynicotinaldehyde oxime can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity. For instance, it may act as an inhibitor or modulator of acetylcholinesterase (AChE), which is crucial in neurotransmission and can be targeted in neurodegenerative diseases .
- Antioxidant Properties : Like many oxime derivatives, 5-Methoxynicotinaldehyde oxime exhibits antioxidant activity, which helps in reducing oxidative stress in cells. This property is particularly beneficial for protecting against cellular damage and inflammation .
- Anti-cancer Activity : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth by modulating cell cycle progression and promoting cell death pathways .
Biological Activity Data
The following table summarizes key findings regarding the biological activities of 5-Methoxynicotinaldehyde oxime:
| Activity | Mechanism | Reference |
|---|---|---|
| AChE Inhibition | Modulates neurotransmitter levels | |
| Antioxidant | Reduces oxidative stress | |
| Anti-cancer | Induces apoptosis and inhibits cell proliferation |
Case Studies
- Neuroprotective Effects : A study demonstrated that 5-Methoxynicotinaldehyde oxime protected neuronal cells from oxidative damage induced by toxic agents. The compound enhanced the expression of antioxidant enzymes, thereby reducing cell death rates .
- Cancer Research : In vitro studies have shown that 5-Methoxynicotinaldehyde oxime significantly reduced the viability of various cancer cell lines, including breast and leukemia cells. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
- Toxicological Assessments : Evaluations in animal models indicated that while 5-Methoxynicotinaldehyde oxime has therapeutic potential, high doses may lead to adverse effects, emphasizing the need for careful dosage regulation in therapeutic applications .
Pharmacological Applications
Given its diverse biological activities, 5-Methoxynicotinaldehyde oxime holds promise for several pharmacological applications:
- Neurodegenerative Diseases : Its ability to inhibit AChE positions it as a candidate for treating conditions like Alzheimer's disease.
- Cancer Therapy : The compound's antiproliferative effects suggest potential use as an adjunct therapy in cancer treatment protocols.
- Antioxidant Supplements : Its antioxidant properties may support health in conditions associated with oxidative stress.
Scientific Research Applications
Anticancer Properties
5-Methoxynicotinaldehyde oxime belongs to the class of oxime derivatives, which have been extensively studied for their anticancer activities. Oximes are known to act as inhibitors of various kinases involved in tumorigenesis.
- Mechanism of Action : The oxime functional group enhances the binding affinity to kinase targets due to its ability to form hydrogen bonds, which is crucial for inhibiting pathways related to cancer cell proliferation and survival .
- Case Study : Research has shown that certain oxime derivatives exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. For instance, compounds derived from indirubin oximes have demonstrated potent activity against MCF-7 breast cancer cells, with IC50 values as low as 0.04 μM .
| Compound | Target Kinase | IC50 (μM) | Reference |
|---|---|---|---|
| Indirubin Oxime Analog | CDK2 | 0.04 | |
| 6-bromoindirubin-3′-oxime | CDK1, CDK2 | 2.16 (CDK2) |
Anti-inflammatory Activity
Oximes, including 5-methoxynicotinaldehyde oxime, have shown promise in anti-inflammatory applications. They can inhibit enzymes such as lipoxygenase and cyclooxygenase, which play critical roles in inflammatory processes.
- Comparative Efficacy : Some studies indicate that certain oximes exhibit anti-inflammatory effects comparable to established drugs like indomethacin and diclofenac .
Plant Growth Regulation
Oxime derivatives are not only beneficial in human health but also play significant roles in agriculture. They can act as growth regulators and protectants against pathogens.
- Biochemical Role : Oximes are involved in the biosynthesis of various plant metabolites that regulate growth and defense mechanisms . For example, they can act as quenchers for reactive oxygen species, aiding in plant stress responses.
| Application | Effect | Reference |
|---|---|---|
| Growth Regulation | Enhances plant defense mechanisms | |
| Pathogen Resistance | Antibacterial properties |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 5-methoxynicotinaldehyde oxime and its analogs is crucial for optimizing their pharmacological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparative analysis focuses on structural analogs, substitution patterns, and functional applications. Key compounds include:
6-Methoxynicotinaldehyde (CAS 65873-72-5)
- Molecular Formula: C₇H₇NO₂
- Molecular Weight : 137.14 g/mol
- Key Differences : The methoxy group is at the 6-position instead of the 5-position. This positional isomerism alters electronic distribution, affecting reactivity in cycloaddition and nucleophilic substitution reactions.
- Applications : Used as a precursor for agrochemicals and pharmaceuticals due to its electron-deficient pyridine ring .
(E)-4-Chloronicotinaldehyde Oxime (ADE000661)
- Molecular Formula : C₆H₅ClN₂O
- Key Differences : A chloro substituent at the 4-position introduces electronegative effects, enhancing stability in polar solvents. Unlike 5-methoxy derivatives, chlorinated oximes are more reactive in SNAr (nucleophilic aromatic substitution) reactions .
- Applications : Intermediate in synthesizing antifungal agents and corrosion inhibitors .
9-Anthraldehyde Oxime (CAS 34810-13-4)
- Molecular Formula: C₁₅H₁₁NO
- Molecular Weight : 221.25 g/mol
- Key Differences : A bulky anthracene backbone provides π-stacking capabilities, making it valuable in supramolecular chemistry. Unlike 5-methoxynicotinaldehyde oxime, it undergoes 1,3-dipolar cycloaddition to form isoxazoles and isoxazolidines .
- Applications : Synthesis of fluorescent dyes and organic semiconductors .
Phosgene Oxime (CAS 1794-86-1)
- Molecular Formula: CHCl₂NO
- Molecular Weight : 114.94 g/mol
- Key Differences : A highly toxic warfare agent with a dichlorinated structure. Unlike 5-methoxynicotinaldehyde oxime, it causes severe tissue damage via rapid hydrolysis and corrosive effects .
- Applications: No industrial applications; studied for decontamination protocols .
Data Table: Comparative Overview
Research Findings and Trends
- Substituent Effects : Methoxy groups at the 5-position (as in 5-Methoxynicotinaldehyde oxime) enhance electron-donating properties compared to chloro or anthracene analogs, favoring nucleophilic reactions .
- Synthetic Utility : Nicotinaldehyde oximes are preferred over aliphatic oximes (e.g., 4-methylpentan-2-one oxime ) for constructing nitrogen-rich heterocycles due to their aromatic stability .
Q & A
Q. Methodological Focus
- Documentation : Specify reagent grades (e.g., ≥99% purity), solvent drying methods, and crystallization protocols (e.g., vapor diffusion vs. slow cooling) .
- Data Transparency : Report NMR integration ratios (e.g., methoxy vs. oxime protons) and chromatographic retention times with column specifications .
- Collaborative Verification : Cross-check results with independent labs using shared reference standards (e.g., CAS 113118-83-5 for the aldehyde precursor) .
What advanced applications exist for 5-Methoxynicotinaldehyde oxime in medicinal chemistry or materials science?
Q. Emerging Research Focus
- Enzyme Inhibition : Structural analogs of 5-Methoxynicotinaldehyde oxime have been co-crystallized with Streptococcus pneumoniae nicotinamidase, revealing Zn²⁺-dependent binding motifs for antibiotic design .
- Polymer Cross-Linking : Oxime linkages enable dynamic covalent chemistry in hydrogels, with tunable stability via pH or redox triggers .
- Photoresponsive Materials : Oxime esters serve as photoinitiators in 3D printing, releasing radicals upon UV exposure for polymerization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
